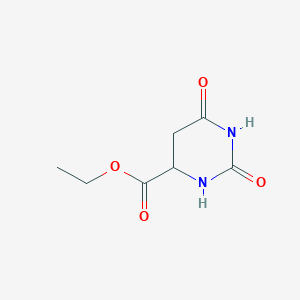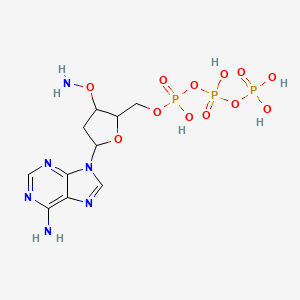![molecular formula C10H8N2O4 B12103089 2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)
2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid is a complex organic compound characterized by its unique structure, which includes a dioxolo-indazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dioxolo-indazole derivative with acetic anhydride in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetic acid moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid is not fully understood but is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}propanoic acid
- 2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}butanoic acid
Uniqueness
2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Propiedades
Fórmula molecular |
C10H8N2O4 |
|---|---|
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
2-(2H-[1,3]dioxolo[4,5-f]indazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)3-7-5-1-8-9(16-4-15-8)2-6(5)11-12-7/h1-2H,3-4H2,(H,11,12)(H,13,14) |
Clave InChI |
HBGGOZLPTFBTDL-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC3=C(NN=C3C=C2O1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)
![N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B12103084.png)

